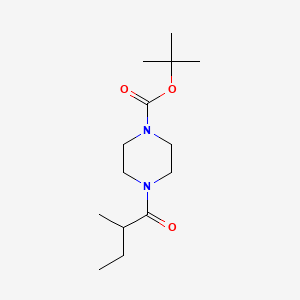![molecular formula C24H26N6OS B13358545 N-(1-cyanocyclohexyl)-2-{[4-(2-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B13358545.png)
N-(1-cyanocyclohexyl)-2-{[4-(2-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyanocyclohexyl)-2-((5-(pyridin-4-yl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanamide is a complex organic compound that features a triazole ring, a pyridine ring, and a cyanocyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-2-((5-(pyridin-4-yl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
- Formation of the triazole ring through a cyclization reaction.
- Introduction of the pyridine ring via a coupling reaction.
- Attachment of the cyanocyclohexyl group through a nucleophilic substitution reaction.
- Final assembly of the compound through amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(1-Cyanocyclohexyl)-2-((5-(pyridin-4-yl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new aromatic or aliphatic groups.
科学研究应用
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: As a probe to study biological pathways or as a potential therapeutic agent.
Medicine: Potential use as a drug candidate for treating diseases by targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(1-Cyanocyclohexyl)-2-((5-(pyridin-4-yl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanamide would depend on its specific biological target. Generally, such compounds might inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains. The molecular pathways involved would vary based on the target and the biological context.
相似化合物的比较
Similar Compounds
Similar compounds might include other triazole derivatives, pyridine-containing molecules, or cyanocyclohexyl-substituted compounds. Examples include:
- 1,2,4-Triazole derivatives with different substituents.
- Pyridine-based inhibitors or modulators.
- Cyanocyclohexyl-containing drugs or research chemicals.
Uniqueness
The uniqueness of N-(1-Cyanocyclohexyl)-2-((5-(pyridin-4-yl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanamide lies in its specific combination of functional groups and its potential to interact with multiple biological targets, offering a versatile platform for drug development and research.
属性
分子式 |
C24H26N6OS |
|---|---|
分子量 |
446.6 g/mol |
IUPAC 名称 |
N-(1-cyanocyclohexyl)-2-[[4-(2-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C24H26N6OS/c1-17-8-4-5-9-20(17)30-21(19-10-14-26-15-11-19)28-29-23(30)32-18(2)22(31)27-24(16-25)12-6-3-7-13-24/h4-5,8-11,14-15,18H,3,6-7,12-13H2,1-2H3,(H,27,31) |
InChI 键 |
PSCINZQQTFHVKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2C(=NN=C2SC(C)C(=O)NC3(CCCCC3)C#N)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl(((3R)-1-((3aR,4R,6aS,Z)-2-methoxy-5-(((trimethylsilyl)oxy)methylene)hexahydro-2H-cyclopenta[b]furan-4-yl)-5-phenylpentan-3-yl)oxy)dimethylsilane](/img/structure/B13358462.png)
![2-(3-Bromo-4-(((2,4-diamino-5-(2,3-dibromopropyl)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-6-yl)methyl)amino)benzamido)pentanedioic acid](/img/structure/B13358467.png)
![6-(3-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358473.png)
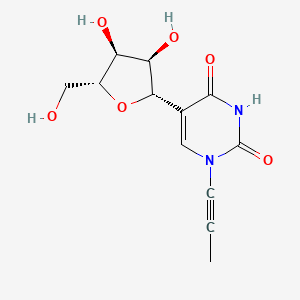
![Allyl 3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether](/img/structure/B13358485.png)
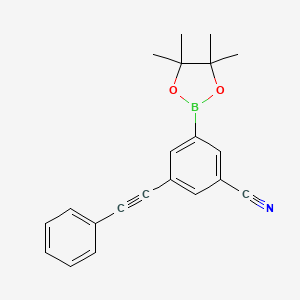
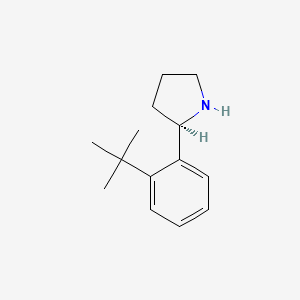
![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13358496.png)
![9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-1,3,6,8-tetramethyl-9H-carbazole](/img/structure/B13358503.png)
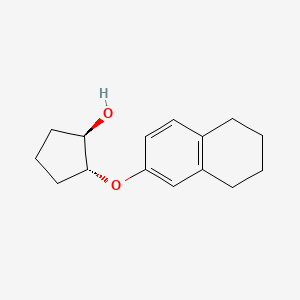
![N-(2-hydroxyethyl)-5-(hydroxymethyl)-3-methyl-1-[2-[[3-(trifluoromethyl)phenyl]methyl]-1-benzothiophen-7-yl]pyrazole-4-carboxamide](/img/structure/B13358527.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13358528.png)

